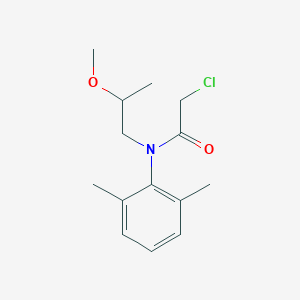
Barium bis(triphenylmethanide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium bis(triphenylmethanide) is an organometallic compound that features a barium ion coordinated with two triphenylmethanide anions. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in the field of inorganic and organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Barium bis(triphenylmethanide) can be synthesized through the reaction of barium metal with triphenylmethane in the presence of a strong base. The reaction typically involves the following steps:
- Dissolution of barium metal in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of triphenylmethane to the solution.
- Introduction of a strong base, such as potassium tert-butoxide, to deprotonate the triphenylmethane, forming the triphenylmethanide anion.
- Coordination of the barium ion with the triphenylmethanide anions to form the final product.
Industrial Production Methods
Industrial production methods for barium bis(triphenylmethanide) are not well-documented, as this compound is primarily of academic interest. the synthesis in a laboratory setting can be scaled up by using larger quantities of reagents and solvents, while maintaining the same reaction conditions.
化学反应分析
Types of Reactions
Barium bis(triphenylmethanide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of barium oxide and triphenylmethanol.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The triphenylmethanide ligands can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substituting Ligands: Various ligands, including phosphines and amines, can be introduced to replace the triphenylmethanide ligands.
Major Products Formed
Oxidation: Barium oxide and triphenylmethanol.
Reduction: Reduced barium species and modified triphenylmethane derivatives.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Barium bis(triphenylmethanide) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: While not widely used in industry, it serves as a model compound for studying the behavior of barium-containing organometallics.
作用机制
The mechanism of action of barium bis(triphenylmethanide) involves the coordination of the barium ion with the triphenylmethanide anions. This coordination affects the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
Barium triphenylmethanide: Similar in structure but with different coordination environments.
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato): Another barium-containing organometallic compound with distinct properties and applications.
Uniqueness
Barium bis(triphenylmethanide) is unique due to its specific coordination environment and the electronic properties imparted by the triphenylmethanide ligands. This uniqueness makes it a valuable compound for studying the behavior of barium in organometallic chemistry and for exploring new synthetic methodologies.
属性
CAS 编号 |
37909-22-1 |
|---|---|
分子式 |
C38H30Ba |
分子量 |
624.0 g/mol |
IUPAC 名称 |
barium(2+);diphenylmethylbenzene |
InChI |
InChI=1S/2C19H15.Ba/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2 |
InChI 键 |
DICTZEDCLZEGEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
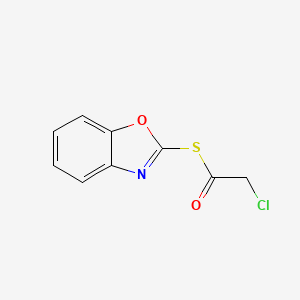
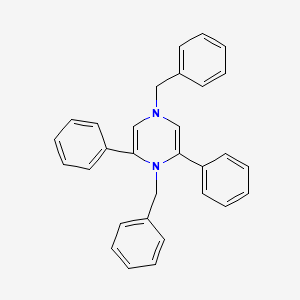
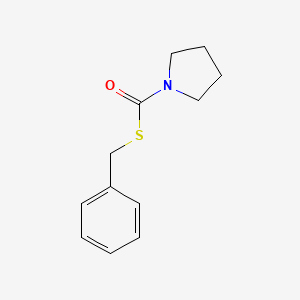
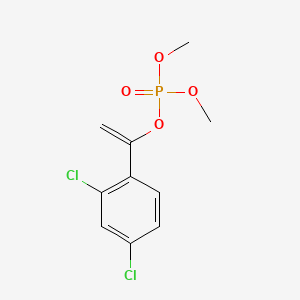
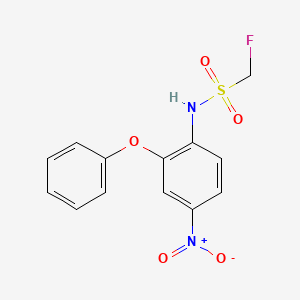
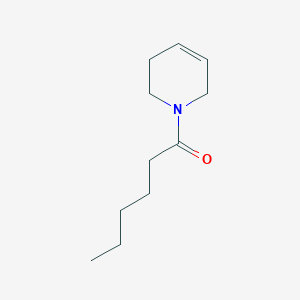

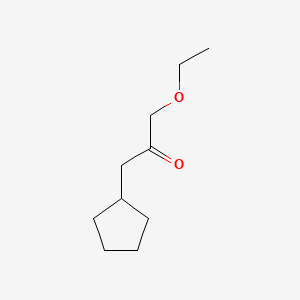
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
